n-((3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine
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Overview
Description
N-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine typically involves the reaction of 3-isopropyl-1-methyl-1H-1,2,4-triazole with an appropriate alkylating agent such as ethanamine. The reaction conditions often include the use of a base like sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality material .
Chemical Reactions Analysis
Types of Reactions
N-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanone, while reduction could produce N-((3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanol .
Scientific Research Applications
N-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biological pathways. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share a similar triazole ring structure but differ in the position of the nitrogen atoms.
Imidazoles: Another class of five-membered heterocycles with two nitrogen atoms, known for their biological activities.
Thiazoles: Contain a sulfur atom in the ring and exhibit diverse biological activities.
Uniqueness
N-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the isopropyl and methyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C9H18N4 |
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Molecular Weight |
182.27 g/mol |
IUPAC Name |
N-[(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H18N4/c1-5-10-6-8-11-9(7(2)3)12-13(8)4/h7,10H,5-6H2,1-4H3 |
InChI Key |
PGJVJGITVXATHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC(=NN1C)C(C)C |
Origin of Product |
United States |
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